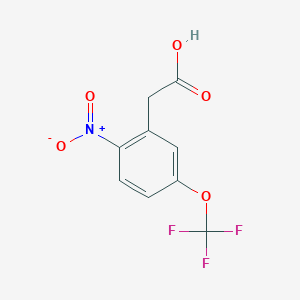
2-Nitro-5-(trifluoromethoxy)phenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Nitro-5-(trifluoromethoxy)phenylacetic acid (2N5TFPAA) is an organic compound that has been used in a variety of scientific research applications. 2N5TFPAA is a nitro-containing compound that contains a trifluoromethoxy group attached to a phenylacetic acid moiety. It is a colorless solid that is soluble in organic solvents and is stable under normal laboratory conditions. The compound has been used in a variety of biological and chemical studies, and its structure and properties make it a useful tool in a variety of research applications.
科学的研究の応用
2-Nitro-5-(trifluoromethoxy)phenylacetic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used to study the effects of nitro-containing compounds on the activity of enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, this compound has been used to study the effects of nitro-containing compounds on the activity of enzymes involved in the synthesis and metabolism of lipids and fatty acids.
作用機序
The mechanism of action of 2-Nitro-5-(trifluoromethoxy)phenylacetic acid is not fully understood. It is believed that the nitro group of this compound interacts with the active site of the enzyme, leading to inhibition of its activity. Additionally, the trifluoromethoxy group may interact with the active site of the enzyme, leading to further inhibition.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain. Additionally, it has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and other xenobiotics. It has also been shown to inhibit the activity of enzymes involved in the synthesis and metabolism of lipids and fatty acids.
実験室実験の利点と制限
2-Nitro-5-(trifluoromethoxy)phenylacetic acid has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is a stable compound that is soluble in organic solvents, making it easy to use in experiments. Additionally, it is relatively inexpensive and widely available. One of the main limitations of this compound is that it is relatively toxic and should be handled with caution. Additionally, it is not very soluble in water, making it difficult to use in aqueous solutions.
将来の方向性
There are a number of potential future directions for research involving 2-Nitro-5-(trifluoromethoxy)phenylacetic acid. One potential direction is to further investigate its mechanism of action and develop more effective inhibitors of acetylcholinesterase. Additionally, further research could be conducted to explore the effects of this compound on other enzymes involved in the metabolism of drugs and other xenobiotics. Additionally, further research could be conducted to explore the effects of this compound on enzymes involved in the synthesis and metabolism of lipids and fatty acids. Finally, further research could be conducted to explore the potential therapeutic applications of this compound.
合成法
2-Nitro-5-(trifluoromethoxy)phenylacetic acid can be synthesized through a number of different methods. One of the most commonly used methods is the nitration of trifluoromethoxybenzoic acid with nitric acid. This reaction yields this compound in a yield of around 70%. Other methods for the synthesis of this compound include the reaction of trifluoromethoxybenzaldehyde with nitric acid, and the reaction of trifluoromethoxybenzoyl chloride with nitrous acid.
特性
IUPAC Name |
2-[2-nitro-5-(trifluoromethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c10-9(11,12)18-6-1-2-7(13(16)17)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAKKIAQFMGQDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3'-Trifluoromethyl)-(4'-chloro)phenylthio]-3.3-dimethyl-2-propanone, 98%](/img/structure/B6313002.png)
![3-[6-(Trifluoromethyl)-2-pyridinyloxy]phenyl 4,4,4-trifluorobutane-1-sulfonate](/img/structure/B6313018.png)
![1-Methyl-3-(pentafluoroethyl)-5-[(phenylmethyl)thio]-4-(trifluoromethyl)-1H-pyrazole](/img/structure/B6313024.png)

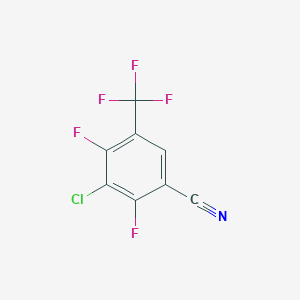
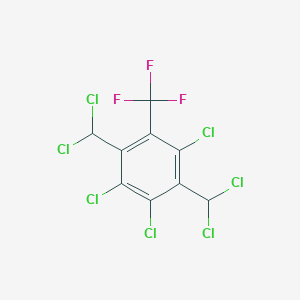


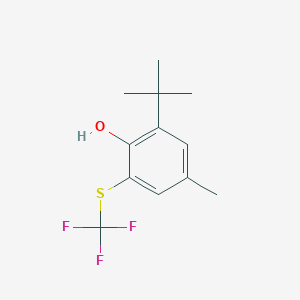


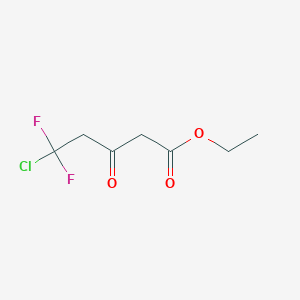

![4-[2,6-Bis(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B6313087.png)